molecular formula C12H16OS B14122181 4-[(4-Methylphenyl)sulfanyl]oxane

4-[(4-Methylphenyl)sulfanyl]oxane

Cat. No.: B14122181
M. Wt: 208.32 g/mol
InChI Key: TWCQBBFLKDCKBX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]oxane is a sulfur-containing heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a (4-methylphenyl)sulfanyl group. The compound is synthesized via nucleophilic substitution reactions, often in tetrahydrofuran (THF) as a solvent, with structural confirmation achieved through nuclear magnetic resonance (^1H NMR) and high-resolution mass spectrometry (HRMS) . Its molecular formula is C₁₂H₁₆OS (calculated molar mass: 208.32 g/mol), combining the hydrophobic aromatic 4-methylphenyl group with the polar oxane ring, resulting in unique physicochemical properties.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanyloxane

InChI

InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12H,6-9H2,1H3

InChI Key

TWCQBBFLKDCKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]oxane typically involves the reaction of 4-methylthiophenol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 4-[(4-Methylphenyl)sulfanyl]oxane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]oxane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the oxane ring.

    Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxane derivatives or desulfurized products.

    Substitution: Various substituted oxane derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]oxane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially disrupting their normal function. The oxane ring may also interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-[(4-Methylphenyl)sulfanyl]oxane and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features
4-[(4-Methylphenyl)sulfanyl]oxane C₁₂H₁₆OS 208.32 Oxane ring, aromatic sulfanyl Tetrahedral sulfur, planar aromatic ring
4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine C₁₈H₂₁NS 283.43 Piperidine, aromatic sulfanyl Bicyclic structure (aromatic + alicyclic)
1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene C₂₁H₂₀O₂S₂ 376.51 Bis-sulfanyl, methoxy Propeller-shaped, C–H···π interactions
4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid C₈H₁₄O₃S 190.26 Carboxylic acid, methylsulfanyl Branched chain, polar functional group

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (C₈H₁₄O₃S) exhibits higher aqueous solubility due to its polar carboxyl group, whereas 4-[(4-Methylphenyl)sulfanyl]oxane is more lipophilic .
  • Thermal Stability : The propeller-shaped bis-sulfanyl compound (C₂₁H₂₀O₂S₂) demonstrates enhanced crystallinity and stability due to C–H···π interactions, as observed in its crystal structure .

Pharmacological and Industrial Relevance

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